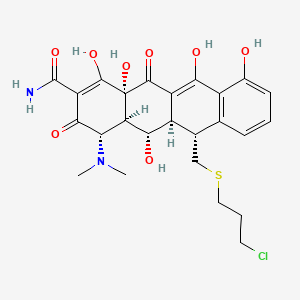
4-o-Tolyl-o,o'-azotoluène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-o-Tolyl-o,o’-azotoluene is an aromatic compound with the molecular formula C21H20N2 and a molecular weight of 300.4 g/mol . It is characterized by the presence of an azo group (-N=N-) linking two tolyl groups, which are derivatives of toluene. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Applications De Recherche Scientifique
4-o-Tolyl-o,o’-azotoluene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying azo compounds.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-o-Tolyl-o,o’-azotoluene typically involves the azo coupling reaction between two tolyl derivatives. The reaction conditions often include the use of a strong acid or base to facilitate the formation of the azo bond. The general synthetic route can be summarized as follows:
Diazotization: A tolyl amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with another tolyl derivative under basic conditions to form the azo compound.
Industrial Production Methods
While specific industrial production methods for 4-o-Tolyl-o,o’-azotoluene are not well-documented, the general principles of azo compound synthesis apply. These methods typically involve large-scale diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-o-Tolyl-o,o’-azotoluene can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products
Oxidation: Nitro derivatives of the tolyl groups.
Reduction: Toluidine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Mécanisme D'action
The mechanism of action of 4-o-Tolyl-o,o’-azotoluene involves its interaction with various molecular targets. The azo group can undergo redox reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The specific pathways involved depend on the context of its use and the conditions under which it is studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-o-Tolyl-o,o’-azobenzene: Similar structure but with a benzene ring instead of a tolyl group.
4-o-Tolyl-o,o’-azoxytoluene: Contains an azoxy group (-N=N(O)-) instead of an azo group.
4-o-Tolyl-o,o’-hydrazotoluene: Contains a hydrazo group (-NH-NH-) instead of an azo group.
Uniqueness
4-o-Tolyl-o,o’-azotoluene is unique due to its specific combination of tolyl groups and the azo linkage. This structure imparts distinct chemical and physical properties, making it valuable for specific research applications and industrial uses.
Propriétés
IUPAC Name |
[2-methyl-4-(2-methylphenyl)phenyl]-(2-methylphenyl)diazene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2/c1-15-8-4-6-10-19(15)18-12-13-21(17(3)14-18)23-22-20-11-7-5-9-16(20)2/h4-14H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQRSIYKDDCEFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)N=NC3=CC=CC=C3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858492 |
Source


|
| Record name | (E)-1-(2',3-Dimethyl[1,1'-biphenyl]-4-yl)-2-(2-methylphenyl)diazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857484-43-6 |
Source


|
| Record name | (E)-1-(2',3-Dimethyl[1,1'-biphenyl]-4-yl)-2-(2-methylphenyl)diazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl Vinyl[1]sila Ferrocenophane](/img/structure/B587752.png)






![2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide](/img/structure/B587766.png)
![Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B587767.png)
